Amylin (1-13), human
Description
Properties
Molecular Weight |
1378.6 |
|---|---|
sequence |
KCNTATCATQRLA |
Origin of Product |
United States |
Structural Biology and Biophysical Characterization of Amylin 1 13
Solution-State Conformations and Dynamics of Amylin (1-13)
In solution, the Amylin (1-13) segment is characterized by significant conformational flexibility and a lack of stable, ordered structure. It is generally considered to be part of the non-amyloidogenic region of the full peptide.
Spectroscopic Analysis of Secondary Structure (e.g., Circular Dichroism, Fourier Transform Infrared Spectroscopy)
CD and FTIR are powerful techniques for determining the secondary structure of peptides. nih.govtandfonline.com CD spectroscopy distinguishes between random coil, α-helical, and β-sheet conformations based on their distinct spectra. nih.gov Similarly, FTIR spectroscopy identifies secondary structures through characteristic absorbance bands of the amide I region (1600-1700 cm⁻¹), with β-sheets typically absorbing at lower wavenumbers (1615–1630 cm⁻¹) compared to α-helices and random coils. rsc.org
When analyzing the full-length human Amylin, the N-terminal region, which includes residues 1-13, is consistently shown to be highly flexible and largely unstructured or possessing transient helical character. nih.govresearchgate.net Cryo-electron microscopy (cryo-EM) studies of mature human Amylin fibrils show no observable electron density for residues 1-13, indicating this segment is dynamic and disordered, remaining outside of the stable fibril core. biorxiv.org This disordered nature suggests that in an aqueous solution, the isolated Amylin (1-13) fragment would likely adopt a random coil conformation. Such a conformation is characterized in CD spectroscopy by a minimum near 200 nm and a weak positive or near-zero signal at higher wavelengths. nih.gov
Nuclear Magnetic Resonance (NMR) Studies of Amylin (1-13) Conformational Preferences
There is a lack of high-resolution Nuclear Magnetic Resonance (NMR) studies focused solely on the conformational preferences of the isolated Amylin (1-13) fragment. Insights are drawn from NMR studies of the full-length 37-residue peptide.
Solid-state NMR on full-length Amylin fibrils has revealed that the N-terminal segment is mobile. nih.gov Specifically, the disulfide-linked loop between Cys2 and Cys7 exhibits conformational flexibility. nih.gov In studies of the full-length monomer in solution or in membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles, the region encompassing residues 8-17 has been shown to sample an α-helical conformation. nih.govresearchgate.netcore.ac.uk For instance, one study identified hydrophobic packing interactions involving Alanine at position 13 (Ala13). researchgate.net Another 2D-IR spectroscopy study noted a large frequency shift for Ala13, consistent with its location in a highly ordered β-sheet within the context of a mature fibril, though this reflects its aggregated state structure rather than its solution-state preference. researchgate.net
Characterization of Unfolded and Intrinsically Disordered States of Amylin (1-13)
The Amylin (1-13) region of human Amylin is widely characterized as being intrinsically disordered. nih.gov Intrinsically disordered proteins (IDPs) or regions lack a stable tertiary structure and exist as dynamic ensembles of conformations. nih.govplos.org
Multiple lines of evidence from studies on the full-length peptide support this characterization for the 1-13 segment:
Lack of Fibril Formation: In vitro studies have demonstrated that the Amylin (1-13) segment does not form amyloid fibrils on its own, a key distinction from the highly amyloidogenic central region of the full peptide. medchemexpress.cnbiorxiv.orgmedchemexpress.com
Flexibility in Fibrils: As mentioned, cryo-EM and solid-state NMR studies show that even when the rest of the peptide is locked in a rigid fibrillar structure, the N-terminal domain (including residues 1-13) remains flexible and disordered. biorxiv.orgnih.gov
Computational Predictions: Theoretical secondary structure prediction algorithms often identify the N-terminus of Amylin as having a high propensity for disorder. core.ac.uk One study noted that the first five amino acids exist in a disordered region. acs.org
This intrinsic disorder is crucial for the biological function of the full Amylin peptide, likely playing a role in its solubility and interaction with its receptor.
Computational Modeling and Simulations of Amylin (1-13)
Computational methods, particularly molecular dynamics simulations, have been applied to understand the conformational landscape of full-length Amylin. Direct simulations of only the Amylin (1-13) fragment are not prominent in the literature.
Molecular Dynamics (MD) Simulations of Amylin (1-13) Dynamics and Conformational Transitions
MD simulations of the full-length human Amylin monomer and its oligomers consistently portray the N-terminal region as highly dynamic.
Conformational Sampling: Replica exchange molecular dynamics (REMD) simulations of the full 37-amino acid peptide have identified several stable conformations, including one with an α-helical segment spanning residues 9-17 and another that is a random coil. core.ac.uk Simulations of Amylin dimers also show the N-terminal region (residues 5-16) sampling α-helical structures. acs.org
Structural Alignment: A computational study performing structural alignments between full-length Amylin and Amyloid-β peptide found that Amylin residues 3-13 showed significant structural similarity to a signaling domain of Amyloid-β. mdpi.com
These simulations reinforce the experimental view that the 1-13 region is not static but dynamically transitions between disordered and transiently helical states.
De Novo Peptide Design and Conformational Prediction for Amylin (1-13) Analogues
There is no specific research available on the de novo design of analogues based solely on the Amylin (1-13) sequence. Peptide design efforts related to Amylin have focused on modifying the full-length peptide to create analogues with improved therapeutic properties. acs.org
For example, the approved drug Pramlintide and the long-acting analogue Cagrilintide incorporate proline substitutions in the amyloidogenic region (residues 20-29) to prevent aggregation, leaving the N-terminal region largely unchanged from the native sequence. acs.org This strategy underscores the understanding that the 1-13 region is not the driver of the problematic amyloid formation. General frameworks for de novo peptide design exist, which use computational methods to generate novel sequences with desired folding and self-association properties, but these have not been specifically applied to the Amylin (1-13) fragment. plos.orgmdpi.com
Table 1: Summary of Biophysical Characteristics of the Amylin (1-13) Region (derived from full-length Amylin studies)
| Property | Findings for the Amylin (1-13) Region | Supporting Evidence |
| Secondary Structure | Primarily random coil / intrinsically disordered in solution; transient α-helical character in the C-terminal portion of the fragment (residues ~8-13). | CD, FTIR, NMR, and cryo-EM studies of full-length Amylin. nih.govnih.govbiorxiv.orgcore.ac.uk |
| Aggregation Propensity | Does not form amyloid fibrils when isolated. medchemexpress.cnbiorxiv.orgmedchemexpress.com | In vitro aggregation assays. |
| Conformational Dynamics | Highly flexible and dynamic, even when the rest of the peptide is in a rigid fibril structure. | NMR, cryo-EM, and Molecular Dynamics simulations. biorxiv.orgnih.govcore.ac.uk |
Forcefield Assessment and Sampling Methods in Amylin (1-13) Simulations
The computational modeling of Amylin (1-13) and its parent molecule, human islet amyloid polypeptide (hIAPP), presents significant challenges due to its nature as an intrinsically disordered protein (IDP). The conformational flexibility of IDPs requires robust simulation strategies to accurately capture their structural ensembles. The choice of forcefield—a set of parameters used to calculate potential energy—and the sampling method are critical determinants of simulation accuracy.
Systematic assessments of various all-atom protein force fields have been conducted to determine their ability to model the conformational preferences of monomeric amylin in solution. nih.govplos.org Studies have compared several commonly used forcefields, revealing significant discrepancies in their predictions of amylin's secondary structure. For instance, simulations initiated from a helical, membrane-bound conformation showed that the CHARMM27 and CHARMM36 forcefields tended to favor helical structures, while the GROMOS96 54a7 forcefield promoted the formation of β-hairpin structures. plos.org The AMBER99SB-ILDN forcefield resulted in a fully disordered conformation. plos.org Among those tested, the CHARMM22 forcefield was demonstrated to be the most effective at sampling multiple conformational states, providing a balance between disordered and helical conformations that aligns well with experimental observations. nih.govplos.org
To overcome the extensive conformational landscape of IDPs like amylin, advanced, non-biased sampling techniques are employed. Methods such as Replica Exchange with Solute Tempering (REST2) have proven to be more computationally efficient than traditional brute-force molecular dynamics (MD). nih.govplos.org REST2 yields results that are qualitatively consistent with experimental data and in quantitative agreement with other sampling methods, but without introducing bias. nih.gov Another powerful technique is the combination of Hamiltonian and temperature replica exchange molecular dynamics (HT-REMD), which facilitates broader configurational sampling for complex systems like amylin aggregates. cmu.edu This method has been shown to converge to thermodynamic equilibrium significantly faster than standard temperature-REMD. cmu.edu The application of these sophisticated sampling methods, combined with rigorous forcefield testing, is a crucial step in developing a robust strategy for simulating the Amylin (1-13) segment and its role within the full-length protein. nih.gov
| Forcefield | Observed Conformational Preference for Amylin | Reference |
|---|---|---|
| CHARMM22 | Balanced sampling of disordered and helical conformations, consistent with experimental data. | nih.govplos.org |
| CHARMM27 | Favored helical conformations. | plos.org |
| CHARMM36 | Sampled helical conformations, particularly when starting from a folded structure. | plos.org |
| GROMOS96 54a7 | Induced the formation of some β-hairpin structures. | plos.org |
| AMBER99SB-ILDN | Resulted in a fully disordered conformation. | plos.org |
| AMBER (ff99SB) | Used in earlier simulations of amylin fibril fragments. | biorxiv.org |
| OPEP (coarse-grained) | Used to study dimer thermodynamics, showing α-helical structure in the N-terminal region. | acs.org |
Characterization of Amylin (1-13) as a Segment within Larger Amylin Structures
The N-terminal region of amylin, which includes the (1-13) sequence, plays a multifaceted role in the structure and function of the full-length 37-residue hormone. This segment is critical for membrane binding, receptor engagement, and modulating the protein's aggregation propensity. frontiersin.orgmdpi.com The initial interaction of amylin with cell membranes is driven primarily by its N-terminus. frontiersin.org
A key structural feature within this region is the disulfide bond between Cys2 and Cys7, which creates an intact ring structure essential for full biological activity. cmu.eduacs.org Molecular dynamics simulations have shown that this disulfide bridge significantly stabilizes an α-helical conformation in the N-terminal region, typically spanning residues 5-17. cmu.eduacs.org In the absence of this bond, the resulting α-helix is shorter (residues 10-16) and less stable. cmu.eduacs.org This transient N-terminal α-helix is considered an important intermediate stage in the formation of amylin oligomers and is thought to play a role in the peptide's insertion into membranes. cmu.eduacs.org
While the C-terminus is necessary for full biological activity, the N-terminal 1-8 residues have been shown to be functionally important. mdpi.com Experimental studies have indicated that this N-terminal domain is involved in interactions with cellular targets. mdpi.com The region's flexibility, combined with its capacity to form a defined helical structure, allows it to participate in the initial steps of both physiological receptor binding and pathological aggregation. plos.orgplos.org
Amyloid fibrils are known to exhibit structural polymorphism, meaning they can form multiple, distinct, self-propagating structures from a single polypeptide sequence. nih.govmdpi.com The N-terminal domain of amylin, including the (1-13) segment, is a significant contributor to this polymorphism. plos.org Its contribution is complex, as it can be both a stabilizing element and a highly flexible, disordered region depending on the specific fibril polymorph.
Several high-resolution structures of amylin fibrils, determined by methods like cryo-electron microscopy (cryo-EM) and solid-state NMR (ssNMR), reveal that the N-terminus is often not part of the rigid, cross-β sheet core. biorxiv.org In one dominant polymorph, the well-defined fibril core begins at residue Ala13, leaving the entire (1-12) segment, including the Cys2-Cys7 disulfide loop, largely disordered and flexible on the fibril periphery. biorxiv.org This is consistent with hydrogen-exchange NMR data indicating that residues 8-14 are less protected and more dynamic than the central fibril core. biorxiv.org This flexibility at the N-terminus may facilitate different packing arrangements of the core-forming segments, thus giving rise to different fibril morphologies. plos.org
Conversely, in other amyloid systems like amyloid-beta, the N-terminal residues have been shown to form important inter-filament contacts that stabilize specific fibril topologies, such as those with three-fold symmetry. plos.org The absence of these N-terminal residues can lead to structural instability and dissociation of the fibril. plos.org While the N-terminus of amylin is frequently disordered in the final fibril state, its interactions, particularly with membranes, can influence the aggregation pathway. frontiersin.orgmdpi.com For instance, cholesterol in membranes has been reported to facilitate the insertion and aggregation of the N-terminal domain of hIAPP. mdpi.com This initial interaction can dictate which conformational pathway the peptide follows, ultimately influencing the structure of the resulting amyloid fibril.
| Amylin Segment | Structural Feature/Role in Fibril Polymorphism | Method/Observation | Reference |
|---|---|---|---|
| Residues 1-12 | Largely disordered and not part of the fibril core. | Cryo-EM | biorxiv.org |
| Residues 8-14 | Less protected and more dynamic than the central core. | Hydrogen-exchange NMR | biorxiv.org |
| N-terminus | Drives initial membrane binding, which can influence aggregation pathway. | Molecular Dynamics (MD) Simulations | frontiersin.org |
| N-terminus | May play a role in stabilizing certain fibril topologies through inter-filament contacts (by analogy with Amyloid-β). | Molecular Dynamics (MD) Simulations | plos.org |
| N-terminus | Its flexibility may allow for varied packing of the core-forming segments, leading to polymorphism. | General structural studies | plos.orgnih.gov |
Molecular Mechanisms of Amylin 1 13 Interactions and Aggregation
Role of Amylin (1-13) in Amylin Aggregation and Amyloidogenesis Initiation
The aggregation of full-length amylin is a hallmark of type 2 diabetes, progressing through a nucleation-dependent pathway to form mature amyloid fibrils. medsci.org Studies have proposed that the Amylin (1-13) fragment is not directly involved in fibril formation, as this segment cannot form fibrils by itself. medchemexpress.combiorxiv.orgmedchemexpress.com The primary amyloidogenic region is located in the C-terminal portion of the peptide. cmu.eduacs.org However, the N-terminal domain, which includes the 1-13 sequence, is critical in modulating the aggregation process of the entire peptide, particularly through its structural features and initial interactions with biological interfaces. cmu.eduacs.org
Amylin (1-13) on its own does not demonstrate an ability to form fibrils and therefore, its aggregation kinetics are not a subject of direct study. medchemexpress.commedchemexpress.com Its influence is instead observed in the context of the full-length human islet amyloid polypeptide (hIAPP). The aggregation process of hIAPP is understood through the lens of kinetics and thermodynamics, which describe the rate and energetic favorability of fibril formation. nih.govnih.govmdpi.com
The thermodynamics of aggregation are linked to the stability of the resulting aggregates; sequences that form highly stable aggregates often do so more readily. nih.gov The process is energetically favorable, driven by the formation of a dense network of hydrogen bonds in the cross-β structure of the amyloid fibril. cam.ac.uk
Table 1: Influence of the N-Terminal Region (including Amylin 1-13) on Full-Length Amylin Aggregation
| Structural Feature (in Amylin 1-13 region) | Influence on Full-Length Amylin | Thermodynamic/Kinetic Implication | References |
|---|---|---|---|
| Cys2-Cys7 Disulfide Bond | Stabilizes a transient α-helical conformation in the N-terminal region (residues ~5-17). | The stabilized α-helix is a key intermediate stage, influencing the rate of oligomer formation. Lack of the bond can alter aggregation speed. | cmu.eduacs.orgescholarship.org |
| Positive Charges (e.g., K1, R11) | Mediates initial electrostatic interactions with negatively charged surfaces, such as lipid membranes. | Accelerates nucleation by concentrating peptide monomers on a surface, thereby decreasing the activation energy for aggregation. | nih.govnih.govmdpi.com |
| Overall N-terminal structure | Does not form the core of the amyloid fibril but plays a role in stabilizing the amyloidogenic region for fibrillation. | Affects the overall free energy landscape of aggregation, influencing both nucleation and elongation rates of the full peptide. | acs.orgacs.orgnih.gov |
Amyloid formation follows a nucleation-dependent polymerization mechanism, characterized by a lag phase (nucleation), an elongation phase, and a saturation phase. mdpi.comresearchgate.net The initial, slow step is primary nucleation, where monomers associate to form a stable nucleus. nih.gov This can be a homogenous process in solution or a heterogeneous one on a surface. nih.gov The Amylin (1-13) region is instrumental in the latter, particularly on the surface of lipid membranes.
The N-terminus of hIAPP, containing positively charged residues, facilitates the binding of the peptide to negatively charged surfaces. mdpi.com This interaction effectively concentrates the peptide monomers on the membrane surface, which can act as a catalyst for nucleation, shortening the lag phase. mdpi.commdpi.com This surface-mediated nucleation is a critical step in lipid-accelerated amylin aggregation.
During the elongation phase, monomers add to the ends of existing fibrils. researchgate.net The structure of the N-terminal region of the incoming monomer, including the 1-13 fragment, can influence this process. The disulfide-induced loop at the N-terminus creates a cluster of positive charges. acs.org It is hypothesized that this localized positive charge may modulate the adherence of monomers to the fibril surface, thereby affecting the rate of elongation and potentially influencing secondary nucleation, where new nuclei form on the surface of existing fibrils. acs.org
Interaction of Amylin (1-13) with Membranes and Lipids
The interaction between amylin and cellular membranes is a critical factor in its biological effects. These interactions can catalyze peptide aggregation and lead to membrane disruption. nih.govmdpi.com The N-terminal 1-19 fragment, which includes Amylin (1-13), plays a significant role in these peptide-membrane interactions. acs.org
The initial association of amylin with lipid bilayers is primarily driven by electrostatic interactions, followed by hydrophobic interactions. Human amylin is a cationic peptide at neutral pH, a property conferred by basic residues, including Lysine-1 (K1) and Arginine-11 (R11) located within the 1-13 fragment. mdpi.comacs.org This positive charge promotes a strong attraction to membranes containing negatively charged (anionic) lipids, such as phosphatidylserine (B164497) (PS). nih.govmdpi.combiorxiv.org
Once bound electrostatically, the peptide can insert into the lipid bilayer. Molecular dynamics simulations show that for full-length amylin, adsorption to anionic bilayers is often initiated from the N-terminal region. nih.govnih.gov Following the initial binding, hydrophobic residues within the peptide interact with the nonpolar acyl chains of the lipids, anchoring the peptide to the membrane. The N-terminal region (residues ~5-17) has a high avidity for lipid membranes and tends to embed in the hydrophobic environment. nih.gov This process induces a conformational change in the N-terminus, which typically forms an α-helical structure upon membrane insertion. mdpi.com
Table 2: Key Residues in Amylin (1-13) and Their Interactions with Lipid Bilayers
| Residue (Position) | Type of Interaction | Role in Membrane Binding | References |
|---|---|---|---|
| Lysine (B10760008) (K1) | Electrostatic | Contributes a positive charge that is attracted to the negatively charged headgroups of anionic lipids (e.g., POPG, PS). | nih.govmdpi.com |
| Arginine (R11) | Electrostatic | Provides a key positive charge for preferential adsorption to anionic lipid bilayers. | nih.gov |
| Alanine (A5), Threonine (T9), Leucine (L12) | Hydrophobic | Participate in the insertion into the hydrophobic core of the membrane once the peptide is bound to the surface. | nih.gov |
The aggregation of hAmylin on membrane surfaces is known to impair membrane integrity and alter its permeability. nih.govaging-us.com In vitro models have demonstrated that amylin can form non-selective ion channels or induce a more general, detergent-like disruption of the lipid bilayer, leading to leakage of larger molecules. nih.govpnas.org
While prefibrillar oligomers are often cited as the primary toxic species, some studies indicate that even non-fibrillar fragments of amylin, such as the 1-19 region, can be destructive to membranes at low concentrations. openmedicinalchemistryjournal.com The process begins with the binding and aggregation of the peptide on the membrane surface. This accumulation can destabilize the bilayer, leading to increased permeability. In vitro leakage assays using fluorescent dyes like carboxyfluorescein have confirmed that hIAPP induces membrane leakage, and this effect is reduced for variants lacking the N-terminal disulfide bond, highlighting the region's importance. escholarship.org The interaction of aggregated amylin with cellular membranes can generate reactive aldehydes and destabilize the membrane, contributing to cellular injury. ahajournals.org
Lipid bilayers, particularly those containing anionic lipids, act as catalysts for amylin aggregation. nih.govmdpi.com The process is initiated by the electrostatic binding of the positively charged N-terminus of amylin to the negatively charged membrane surface. mdpi.com This binding serves to increase the local concentration of amylin monomers, facilitating the nucleation step which is rate-limiting for fibril formation. mdpi.commdpi.com
Upon binding to the membrane, amylin undergoes a significant conformational change. In solution, the peptide exists predominantly as a random coil. nih.gov However, when it interacts with lipid membranes, the N-terminal region (including residues 1-13) adopts an α-helical structure. mdpi.com This lipid-induced conformational shift is a crucial intermediate step. The membrane-bound, partially helical peptide is primed for aggregation. The specific binding orientation on anionic bilayers can leave hydrophobic residues exposed to the solvent, which may facilitate peptide-peptide association and drive aggregation. nih.gov Therefore, the membrane does not just concentrate the peptides; it actively promotes a conformation that is prone to self-assembly into toxic oligomers and eventually mature fibrils. mdpi.combiorxiv.org
Environmental Modulators of Amylin (1-13) or N-Terminal Amylin Aggregation
The surrounding chemical environment critically influences the conformational state and aggregation propensity of Amylin (1-13). Factors such as pH, ionic strength, and temperature can either promote or inhibit the formation of amyloid fibrils.
pH and Ionic Strength Effects on Amylin (1-13) Fibrillization and Conformation
The aggregation of amylin is highly dependent on pH. nih.gov The peptide contains two residues that are ionizable between pH 3 and 9: the α-amino group at the N-terminus and the histidine at position 18 (His18). nih.gov Studies on full-length amylin have shown that the pKa of the N-terminal α-amino group is approximately 8.0, which is consistent with its value in a random coil conformation. nih.gov In contrast, the pKa of His18 is lowered to 5.0 in the fibrillar state from its random coil value of 6.5, a change attributed to the hydrophobic environment within the fibril and electrostatic repulsion between adjacent positively charged His18 residues. nih.gov This makes His18 an "electrostatic switch"; its charged state inhibits fibrillization. nih.gov Secretory granules, where amylin is stored, have an acidic environment of about pH 5.5, which keeps His18 protonated and helps to stabilize the soluble monomeric form of amylin. nih.govmdpi.com At neutral pH, the uncharged state of His18 in human amylin promotes aggregation. mdpi.com
The ionic strength of the solution also plays a complex role in amylin aggregation. acs.org At low ionic strengths, the rate of aggregation is strongly influenced by the type of anion present, following the electroselectivity series, which suggests that anion binding is a significant factor. acs.org At high ionic strengths, the aggregation rate shows less variation and aligns with the Hofmeister series. acs.org The kinetics of amylin amyloid formation are significantly dependent on ionic strength, with the rate varying by more than a factor of 10 over a range of 20–600 mM NaCl at pH 8.0. acs.org This effect is not solely due to Debye screening of electrostatic interactions. acs.org
Table 1: Effect of pH on Key Residues in Amylin Aggregation
| Residue | Location | pKa (Random Coil) | pKa (Fibril) | Role in Aggregation |
|---|---|---|---|---|
| α-amino group | N-terminus | ~8.0 | - | Influences overall charge |
| Histidine-18 | Core | 6.5 | 5.0 | Acts as an electrostatic switch, inhibiting aggregation when protonated (charged) nih.govmdpi.com |
Temperature Dependence of Amylin (1-13) Amyloid Formation
Temperature is a critical factor in the formation of amyloid fibrils. Generally, higher temperatures accelerate fibrillization. aip.org Studies on the related amyloid-β peptide have shown that the rate of fibril growth increases with temperature. aip.org For instance, incubation of amyloid-β at low temperatures (4°C) tends to lead to the formation of oligomers, whereas higher temperatures favor the formation of fibrils. aip.org The relationship between the logarithm of the fibrillization rate constant and temperature follows a linear Arrhenius plot, indicating a consistent reaction mechanism within the studied temperature range. aip.org This suggests that the process is governed by an activation energy, which for amyloid-β (1-42) has been determined to be 12 kcal/mol. aip.org Similar temperature-dependent behavior is expected for amylin and its fragments, where increased thermal energy can overcome the energetic barriers for conformational changes and intermolecular interactions required for fibril formation.
Influence of Post-Translational Modifications (e.g., glycation on Lys1 or Cys modifications) on Amylin (1-13) Behavior
Post-translational modifications can significantly alter the structure, stability, and aggregation propensity of amylin.
Glycation: Glycation, the non-enzymatic attachment of sugars to proteins, is a common modification that can affect amylin's behavior. nih.gov The lysine residue at position 1 (Lys-1) is a primary site for glycation in amylin. nih.govfrontiersin.orgnih.gov Studies have shown that glycation at Lys-1 can accelerate amyloid formation. nih.gov Glycated amylin can even promote the aggregation of unmodified amylin, and its fibrils can act as templates. mdpi.com Interestingly, some studies have reported that glycation can also slow down the aggregation process and alter the morphology of the resulting aggregates, highlighting the complex and sometimes contradictory effects of this modification. nih.govfrontiersin.org The specific type of advanced glycation end-product (AGE) formed and the experimental conditions likely play a crucial role in these differing outcomes. mdpi.com
Cysteine Modifications: The N-terminus of human amylin contains a disulfide bridge between cysteine residues at positions 2 and 7 (Cys2 and Cys7). wikipedia.org This disulfide bond is crucial for the native structure and biological activity of amylin. wikipedia.orgmdpi.comresearchgate.net It stabilizes an α-helical structure at the N-terminus, which in turn protects the peptide from forming β-sheet structures and subsequent aggregation. mdpi.comportlandpress.com The disulfide loop is thought to protect against aggregation by binding to the amyloid-prone regions of amylin monomers. mdpi.com Oxidation of these cysteine residues to form the disulfide bond is a protective mechanism against amyloid formation. portlandpress.com Conversely, the disruption of this disulfide bond can lead to protein destabilization and promote aggregation. mdpi.com
Role of Specific Residues within Amylin (1-13) in Interaction and Aggregation Propensity
The primary amino acid sequence of Amylin (1-13) is a major determinant of its tendency to aggregate. Specific residues within this N-terminal region play critical roles in mediating intermolecular interactions.
Site-Directed Mutagenesis Studies on Amylin (1-13) or its N-Terminal Region
Mutating specific amino acid residues has been a powerful tool to understand their contribution to amylin aggregation. While the region spanning residues 20-29 is considered the primary amyloidogenic core of full-length human amylin, the N-terminal region, including residues 1-13, is known to modulate this process. nih.govfrontiersin.orgbiorxiv.orgnih.gov Although the Amylin (1-13) fragment itself is not believed to form fibrils on its own, its interaction with the rest of the peptide is significant. biorxiv.orgnih.govmedchemexpress.com
Mutagenesis studies on full-length amylin have provided insights relevant to the N-terminal region. For example, substituting the lysine at position 1 (Lys-1) with a negatively charged glutamate (B1630785) (K1E) or a neutral norleucine (K1Nle) was found to enhance amyloid formation, suggesting that the positively charged Lys-1 may be involved in intermolecular or intramolecular interactions that influence aggregation. nih.gov Furthermore, a Lys-1 to Glu substitution was shown to reduce the cytotoxicity of human amylin without significantly impacting the rate of amyloid formation. escholarship.org
Biological and Cellular Research Models of Amylin 1 13 Activity
In Vitro Cellular Studies of Amylin (1-13) Interactions
In vitro studies using cultured cells are fundamental to understanding the direct cellular effects of human Amylin (1-13) and its role in pathogenesis. These models allow for the controlled investigation of molecular interactions and cellular responses, providing insights that are crucial for interpreting more complex in vivo phenomena.
Amylin (1-13) Interactions with Pancreatic Beta Cells (preclinical, in vitro focus)
The interaction of human amylin with pancreatic beta cells is a primary focus of research due to its implication in the pathology of type 2 diabetes. Under normal physiological conditions, amylin is co-secreted with insulin (B600854) from beta cells. nih.gov However, in conditions of hyperamylinemia, which can precede type 2 diabetes, human amylin has a propensity to misfold and aggregate into oligomers and fibrils. researchgate.netnih.gov These aggregates are cytotoxic to pancreatic beta cells. researchgate.net
Studies using pancreatic beta-cell lines, such as RIN-m5F and INS-1 cells, have demonstrated that the application of aggregated human amylin induces apoptosis. researchgate.netresearchgate.net This cytotoxic effect is linked to the physical properties of the amylin aggregates. researchgate.net The process of aggregation itself appears to be a key determinant of toxicity. Freshly prepared, non-aggregated human amylin can induce apoptosis when added to cultured pancreatic cells, suggesting that the initial oligomeric species may be particularly harmful. researchgate.net In contrast, amylin from rodents, which differs in amino acid sequence and does not readily form amyloid fibrils, shows no such cytotoxicity. manchester.ac.uk
The formation of these toxic structures is thought to be a critical step in the progressive loss of beta-cell mass observed in type 2 diabetes. mdpi.com Ex vivo studies have shown that human amylin aggregates can be observed along the cell membrane of beta cells, leading to apoptosis. mdpi.com The interaction with the cell membrane is a crucial aspect of amylin's toxicity.
Interactive Table: In Vitro Studies of Amylin (1-13) on Pancreatic Beta Cells
| Cell Line | Key Findings | Reference |
| RIN-m5F | Aggregated human amylin induces apoptosis. | researchgate.net |
| INS-1 | Amylin and amyloid-β induce reactive oxygen and nitrogen species, leading to cell death. | researchgate.net |
| Human Islets | Prolonged exposure to human amylin triggers redox stress and apoptosis. | nih.gov |
Mechanisms of Amylin (1-13) Induced Cellular Dysfunction (e.g., apoptosis pathways, oxidative stress) in Cell Lines
The cellular dysfunction induced by human Amylin (1-13) aggregates is multifaceted, involving the activation of several detrimental pathways, prominently apoptosis and oxidative stress. The accumulation of misfolded human amylin is a stressful event for beta-cells, leading to the generation of reactive oxygen species (ROS). nih.govsemanticscholar.org This increase in ROS contributes significantly to beta-cell toxicity and dysfunction. nih.gov
One of the key mechanisms involves the activation of stress-activated protein kinases, such as p38 MAPK and c-Jun N-terminal kinase (JNK). nih.gov The activation of JNK, in particular, plays a decisive role in amylin-induced apoptosis. nih.gov This signaling cascade is linked to the activation of Apoptosis signal-regulating kinase 1 (ASK1). nih.gov Human amylin that is prone to aggregation activates ASK1, and inhibiting ASK1 can reduce amylin-induced toxicity in rat insulinoma cells and human islets. nih.gov
Furthermore, human amylin stimulates the activity and expression of NADPH oxidase (NOX), a plasma membrane-bound enzyme complex that produces ROS. nih.gov Inhibition of NOX1 has been shown to reduce amylin-induced mitochondrial stress in insulinoma beta-cells. nih.gov This suggests that both ASK1 and NOX1 independently contribute to the redox and mitochondrial stress evoked by human amylin. nih.gov
The process of apoptosis is a final common pathway for amylin-induced cell death. Amylin aggregates can permeabilize the cell membrane, leading to an influx of ions and disruption of cellular integrity. semanticscholar.org This membrane damage, coupled with increased intracellular ROS and reduced mitochondrial membrane potential, ultimately triggers the apoptotic cascade. semanticscholar.org
Effects of Amylin (1-13) on Cellular Signaling Pathways (e.g., protein homeostasis, stress responses) in Cell Models
Beyond inducing apoptosis and oxidative stress, human Amylin (1-13) significantly impacts cellular signaling pathways related to protein homeostasis and the broader stress response. The accumulation of misfolded proteins, such as amylin aggregates, disrupts the endoplasmic reticulum (ER), leading to ER stress. researchgate.net This triggers the Unfolded Protein Response (UPR), a cellular mechanism designed to restore protein homeostasis by reducing protein translation and enhancing protein folding and degradation. researchgate.net
The UPR is initiated through three main signaling branches: IRE1α, PERK, and ATF6. mdpi.com While initially a protective response, prolonged or severe ER stress can lead to the activation of pro-apoptotic pathways. mdpi.com The PERK pathway, for instance, can up-regulate pro-apoptotic factors if the stress is not resolved. researchgate.net The IRE1α pathway, through its interaction with JNK, can also contribute to apoptosis induction. researchgate.net
Cellular stress responses are complex and interconnected. Organisms have evolved various signaling pathways, including the heat shock response (HSR) and the UPR of both the mitochondria and the ER, to maintain cellular homeostasis under stress. frontiersin.org However, with aging, the efficiency of these stress responses can decline, contributing to the development of age-related diseases. frontiersin.org The aggregation of proteins like amylin places a significant burden on these systems. semanticscholar.org
The activation of the NLRP3 inflammasome is another critical signaling event triggered by amylin oligomers, leading to the production of pro-inflammatory cytokines like IL-1β. nih.gov This inflammatory response further contributes to cellular damage and dysfunction.
Preclinical In Vivo Animal Model Studies of Amylin (1-13) and its Role in Amyloidosis Pathogenesis (mechanistic focus)
Animal models are indispensable for studying the systemic effects of Amylin (1-13) aggregation and its role in the pathogenesis of amyloidosis in a more complex biological context than is possible with in vitro systems.
Rodent Models for Amylin (1-13) Aggregation and Associated Tissue Phenotypes
Since rodent amylin does not aggregate pathologically, transgenic rodent models that express human amylin (hIAPP) are crucial for studying amylin-related amyloidosis. manchester.ac.ukresearchgate.net These models have been instrumental in demonstrating that the overexpression of human amylin in islet beta-cells leads to mitochondrial dysfunction and impaired glucose homeostasis. mpg.de
Different transgenic mouse lines have been developed to investigate the link between human amylin expression, aggregation, and the onset of diabetes. For example, comparing homozygous and hemizygous hA-transgenic mice revealed that the degree of amylin overexpression influences the pathogenic mechanism. manchester.ac.uk Homozygous mice exhibited higher levels of islet human amylin, which correlated with increased oligomer formation, leading to rapid beta-cell loss and severe, early-onset diabetes. manchester.ac.uk In contrast, hemizygous animals developed the condition later in life. manchester.ac.uk
These models have also shown that dietary factors, such as high-fat diets, can exacerbate the prevalence and severity of islet amyloid deposition, leading to beta-cell loss. researchgate.net Furthermore, transgenic rats overexpressing pancreatic amylin develop progressive neurological deficits associated with amylin accumulation in the brain, highlighting the potential for systemic effects of amylin amyloidosis. mdpi.compreprints.org
Interactive Table: Rodent Models for Amylin (1-13) Research
| Model | Description | Key Phenotype | Reference |
| hIAPP Transgenic Mice | Mice expressing human islet amyloid polypeptide (amylin). | Islet amyloid deposition, beta-cell loss, impaired glucose homeostasis. | researchgate.netmpg.de |
| Homozygous hA-Transgenic Mice | Mice with two copies of the human amylin transgene. | High levels of amylin oligomers, rapid beta-cell loss, severe juvenile-onset diabetes. | manchester.ac.uk |
| Amylin-Overexpressing Rats | Rats with pancreatic overexpression of human amylin. | Progressive neurological deficits, amylin accumulation in the brain. | mdpi.compreprints.org |
Histopathological Examination of Amylin (1-13) Deposits in Animal Tissues (preclinical)
Histopathological analysis of tissues from human amylin transgenic animals provides direct evidence of amyloid deposition and its consequences. In the pancreas of these animals, amyloid deposits, composed of human amylin, are a prominent feature and are found in over 90% of T2DM patients. uzh.ch These deposits often start as small fibrils near islet capillaries and can spread to involve almost all islets. uzh.ch
The presence of these amyloid deposits is strongly correlated with a decrease in beta-cell mass due to apoptosis. uzh.ch Immunohistochemical studies using specific antibodies confirm the presence of human amylin in these deposits. uzh.ch Techniques like Thioflavin-S staining are used to visualize the amyloid plaques. uzh.ch
Beyond the pancreas, histopathological examination has revealed amylin deposits in other tissues. In some models and in human patients with type 2 diabetes, amylin deposits have been found in the kidneys, the gray matter of the brain's temporal lobe, and blood vessels. mdpi.comuzh.ch In the brains of some Alzheimer's disease patients, amylin has been found to co-localize with amyloid-beta plaques, suggesting a potential link between pancreatic and central nervous system amyloid pathologies. mdpi.comnih.gov Intravenous injection of pre-formed amylin fibrils into transgenic mice expressing human amylin has been shown to induce amyloid deposition in both the pancreas and the brain, further supporting the idea of a systemic pathology. mdpi.compreprints.org
Advanced Methodologies and Research Techniques for Amylin 1 13 Studies
Spectroscopic and Imaging Techniques for Amylin (1-13)
Spectroscopic and imaging methods provide unparalleled insights into the morphological and structural characteristics of Amylin (1-13) aggregates, from early-stage oligomers to mature fibrils.
High-resolution microscopy techniques are indispensable for the direct visualization of the morphological characteristics of amyloid aggregates. mdpi.com These methods allow researchers to observe the spectrum of structures formed during the aggregation process, including oligomers, protofibrils, and mature fibrils.
Atomic Force Microscopy (AFM) : AFM is a powerful tool for studying the morphology of amyloid-like aggregates in real-time. mdpi.comfrontiersin.org It can be used to monitor the growth and morphological changes of individual amylin fibrils. mdpi.com For instance, time-lapse AFM has been used to observe the bi-directional elongation of amylin protofibrils. mdpi.com Studies on amylin fragments have utilized AFM to confirm fibril formation, revealing elongated and twisted fibrils that are characteristic of mature amyloid structures. frontiersin.org High-speed AFM, in particular, can capture the dynamic processes of fibril growth and the effects of inhibitors on fibril morphology. nih.gov
Transmission Electron Microscopy (TEM) : TEM is a cornerstone technique for visualizing the ultrastructure of amyloid fibrils. mdpi.com After negative staining, TEM can reveal the distinct morphology of different aggregate species. thno.org It has been employed to confirm that amylin exists as misfolded fibrils in vitro and to visualize how other molecules, like quantum dots, bind to these fibrils. researchgate.net Comparative TEM studies show that co-aggregates of amylin with other proteins can form fibrils that are morphologically different from those formed by amylin alone, sometimes resulting in significantly wider fibers. thno.org
Cryo-Electron Microscopy (Cryo-EM) : Cryo-EM has emerged as a revolutionary technique for determining the high-resolution atomic structures of amyloid fibrils. This method allows for the visualization of protein structures in their near-native, hydrated state. Cryo-EM studies have revealed similarities between the fibrils of full-length islet amyloid polypeptide (IAPP) and amyloid-β fibrils, providing atomic models that show two S-shaped protofilaments intertwined to form the mature fibril. mdpi.com
Table 1: Comparison of High-Resolution Microscopy Techniques for Amylin (1-13) Aggregate Analysis
| Technique | Principle | Information Obtained |
|---|---|---|
| Atomic Force Microscopy (AFM) | A sharp tip scans the sample surface to generate a topographical map. | Surface morphology, fibril height and width, real-time aggregation dynamics. |
| Transmission Electron Microscopy (TEM) | An electron beam is transmitted through an ultra-thin sample to form an image. | Fibril morphology, length, twisting periodicity, ultrastructure of aggregates. |
| Cryo-Electron Microscopy (Cryo-EM) | Samples are flash-frozen in vitreous ice, and images are taken at cryogenic temperatures. | High-resolution 3D atomic structures of fibrils, protofilament arrangement. |
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information on the structure and dynamics of peptides in various states.
Solid-State NMR (ssNMR) : ssNMR is uniquely suited for studying the structure of insoluble and non-crystalline amyloid fibrils. mdpi.com For amylin fibrils, ssNMR studies have been instrumental in identifying key structural features, such as the presence of β-hairpin structures composed of two β-strands. mdpi.com By measuring dipolar couplings between isotopically labeled atoms (e.g., ¹³C), ssNMR can determine the arrangement of β-strands within the fibril's β-sheets, distinguishing between parallel and antiparallel configurations. acs.org This technique provides crucial constraints for building accurate atomic models of the fibril architecture, including the hydrophobic core interfaces. acs.org
2D IR Spectroscopy : Two-dimensional infrared (2D IR) spectroscopy is a powerful technique for probing the secondary structure and dynamics of peptides with high temporal resolution. It is particularly sensitive to the formation of β-sheet structures, which are characteristic of amyloid aggregation. By analyzing the vibrational couplings between amide I modes, 2D IR can provide detailed information about the size, structure, and ordering of β-sheets within amylin oligomers and fibrils.
Fluorescence-based assays are widely used for real-time monitoring of the kinetics of amyloid aggregation.
Thioflavin T (ThT) Assay : The ThT assay is the most common method for monitoring amyloid fibril formation. nih.govacs.org Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the cross-β-sheet structure of amyloid fibrils. mdpi.combiorxiv.org This assay is used to quantify aggregation kinetics, including the lag phase (nucleation), elongation phase, and plateau phase (equilibrium). biorxiv.org However, ThT interacts preferentially with mature fibrillar structures and is less sensitive to early-stage aggregates like soluble oligomers. nih.govacs.org
Quantum Dot (QD) Fluorescence Imaging : Quantum dot-based imaging offers a novel approach to study the amylin aggregation process. researchgate.netmdpi.com QDs are semiconductor nanocrystals that can be used as fluorescent probes. When conjugated with molecules that bind to amylin, they allow for the visualization of aggregate formation over time using fluorescence microscopy. mdpi.com Studies have shown that QDs can bind uniformly to amylin fibrils, enabling the tracking of aggregate appearance and growth. researchgate.net This method has been used to show that amylin aggregates in a dose-dependent manner and to screen for aggregation inhibitors. researchgate.netmdpi.com Unlike ThT, some novel fluorescent probes are being developed to specifically monitor the formation of early-stage, non-fibrillar aggregates. nih.gov
Table 2: Overview of Fluorescence-Based Assays for Amylin (1-13) Aggregation
| Assay | Fluorophore | Mechanism of Action | Key Findings from Amylin Studies |
|---|---|---|---|
| Thioflavin T (ThT) Assay | Thioflavin T | Binds to cross-β-sheet structures in mature amyloid fibrils, leading to enhanced fluorescence. | Characterizes aggregation kinetics (lag, elongation, plateau phases); confirms fibril formation. frontiersin.orgbiorxiv.org |
| Quantum Dot (QD) Imaging | Quantum Dots | Nanocrystals that act as fluorescent labels, binding to amylin aggregates for visualization. | Enables time-lapse imaging of aggregate formation; confirms dose-dependent aggregation. researchgate.netmdpi.com |
Mass Spectrometry-Based Characterization of Amylin (1-13)
Mass spectrometry (MS) is a versatile and powerful analytical tool for the detailed characterization of peptides like Amylin (1-13), providing information on its primary structure, modifications, and conformational dynamics.
Both top-down and bottom-up proteomics strategies can be applied to analyze Amylin (1-13), each providing complementary information.
Bottom-Up Proteomics : This is the traditional and most widely used approach. chromatographyonline.comlabinsights.nl It involves the enzymatic digestion of the protein or peptide into smaller fragments, which are then analyzed by MS. chromatographyonline.commetwarebio.com For a small peptide like Amylin (1-13), this approach might be used to confirm its sequence by digesting it further and analyzing the resultant fragments. However, a key limitation is that information about post-translational modifications (PTMs) and their combinatorial presence on the intact peptide is often lost. metwarebio.com
Top-Down Proteomics : In this approach, the intact peptide is introduced directly into the mass spectrometer for analysis. chromatographyonline.comnih.gov Fragmentation is then performed on the gas-phase ion of the intact peptide. This method is highly advantageous for small proteins and peptides as it keeps the entire molecule's information intact, allowing for the comprehensive characterization of its exact mass and any PTMs. metwarebio.comnih.gov Top-down MS can precisely identify different proteoforms of Amylin (1-13) that may arise from modifications. Companies have successfully used top-down strategies for the characterization of endogenous secretory peptides similar to amylin. nih.gov
Table 3: Comparison of Mass Spectrometry Approaches for Amylin (1-13) Characterization
| Technique | Principle | Application to Amylin (1-13) | Information Yielded |
|---|---|---|---|
| Bottom-Up Proteomics | Enzymatic digestion into smaller peptides followed by MS analysis. | Sequence verification through further fragmentation. | Peptide fragment masses confirming amino acid sequence. chromatographyonline.com |
| Top-Down Proteomics | Direct MS analysis of the intact peptide followed by gas-phase fragmentation. | Precise mass determination and characterization of proteoforms. | Exact molecular weight, complete sequence, and localization of any PTMs. nih.gov |
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing the conformational dynamics of proteins and peptides in solution. nih.govnih.gov The method monitors the rate at which backbone amide hydrogens exchange with deuterium (B1214612) when the peptide is placed in a deuterated solvent (D₂O). uni-halle.de
The rate of exchange is highly dependent on the solvent accessibility of the amide hydrogen and its involvement in hydrogen bonding (e.g., within secondary structures). nih.gov Protons that are buried within the peptide's core structure or are involved in stable hydrogen bonds exchange much more slowly than those that are exposed to the solvent. nih.gov
For Amylin (1-13), HDX-MS can provide valuable insights into:
Conformational Changes : By comparing deuterium uptake in different states (e.g., monomeric vs. aggregated), HDX-MS can identify regions of the peptide that become protected from solvent upon aggregation. nih.gov
Structural Dynamics : The technique can map regions of flexibility versus stability within the peptide structure.
Binding Interfaces : When studying the interaction of Amylin (1-13) with other molecules, a reduction in deuterium uptake in specific regions can pinpoint the binding site.
The workflow involves incubating the peptide in D₂O for various time points, followed by a quenching step (low pH and temperature) to slow the back-exchange. The peptide is then typically digested, and the deuterium uptake of the resulting fragments is measured by MS. uni-halle.de This provides spatial information about the conformational dynamics along the peptide's sequence. nih.govuni-halle.de
Biosensor and Surface Plasmon Resonance (SPR) Applications for Interaction Studies
Advanced biosensor technologies, particularly Surface Plasmon Resonance (SPR), have become indispensable tools for the label-free, real-time investigation of biomolecular interactions. While specific SPR studies focusing exclusively on the human Amylin (1-13) fragment are not extensively documented in scientific literature, the principles and methodologies are well-established through research on the full-length human amylin peptide. These techniques provide critical insights into the dynamics of peptide interactions, which are fundamental to understanding their biological functions and pathological roles. SPR allows for the precise measurement of binding kinetics and affinity by detecting changes in the refractive index at the surface of a sensor chip as molecules associate and dissociate. nih.gov
Real-Time Monitoring of Amylin (1-13) Binding Kinetics
Surface Plasmon Resonance provides a powerful platform for monitoring the binding kinetics of peptides like amylin in real time. The technique involves immobilizing one molecule (the ligand) onto a sensor chip and flowing a solution containing the other molecule (the analyte) over the surface. bioradiations.com The binding process is recorded as a sensorgram, which plots the change in SPR response units (RU) over time, reflecting the association and dissociation of the analyte.
The sensorgram is characterized by two key phases:
Association Phase: During this phase, the analyte flows over the ligand-coated surface, and binding occurs. The SPR signal increases as more analyte molecules bind to the immobilized ligands. The rate of this increase is used to calculate the association rate constant (kₐ).
Dissociation Phase: Following the association phase, a buffer solution without the analyte is flowed over the chip. The bound analyte begins to dissociate from the ligand, causing the SPR signal to decrease. The rate of this decay is used to determine the dissociation rate constant (kₑ).
While kinetic data for the Amylin (1-13) fragment is not available, studies on the full-length human amylin (often referred to simply as amylin) demonstrate the utility of SPR in quantifying self-association, a key step in amyloid formation. In one such study, the self-association and dissociation kinetics of full-length amylin were quantified for the first time using SPR. nih.govresearchgate.net Disaggregated amylin at various concentrations was injected over a sensor chip with immobilized amylin, allowing for the determination of its kinetic constants. researchgate.net
Table 1: Representative Binding Kinetics for Full-Length Human Amylin Self-Association
| Parameter | Value | Description | Source |
| Association Rate Constant (kₐ) | 28.7 ± 5.1 L mol⁻¹ s⁻¹ | The rate at which amylin molecules associate with each other. | nih.govresearchgate.net |
| Dissociation Rate Constant (kₑ) | 2.8 ± 0.6 x 10⁻⁴ s⁻¹ | The rate at which bound amylin molecules dissociate from the complex. | nih.govresearchgate.net |
This data pertains to the full-length 37-amino acid human amylin peptide and is presented to illustrate the application of SPR methodology.
The sensorgram plots from these experiments show concentration-dependent binding, where higher concentrations of the analyte result in a greater SPR response. researchgate.net By fitting these real-time binding curves to kinetic models, researchers can derive the precise rate constants that govern the interaction. bioradiations.com
Affinity Determination for Amylin (1-13) Interactions
The binding affinity of an interaction, represented by the equilibrium dissociation constant (Kₑ), is a measure of the strength of the binding between two molecules. In SPR analysis, the Kₑ can be determined directly from the kinetic rate constants calculated during real-time monitoring. It is calculated as the ratio of the dissociation rate constant (kₑ) to the association rate constant (kₐ):
Kₑ = kₑ / kₐ
A lower Kₑ value indicates a stronger, higher-affinity interaction, as it signifies that the complex is less likely to dissociate. This parameter is crucial for understanding the stability of peptide complexes and for screening potential therapeutic agents that might disrupt pathological interactions.
Although affinity data specific to the Amylin (1-13) fragment's interactions are not documented in the reviewed literature, SPR has been successfully used to determine the binding affinity for interactions involving the full-length amylin peptide with other biomolecules. For instance, the affinity of amylin's interaction with α-synuclein, another protein involved in neurodegenerative diseases, has been characterized.
Table 2: Example of Affinity Determination for Full-Length Human Amylin Interaction
| Interacting Molecules | Association Rate (kₐ) | Dissociation Rate (kₑ) | Equilibrium Dissociation Constant (Kₑ) |
| Amylin and α-Synuclein | 5809 M⁻¹s⁻¹ | 2.136 x 10⁻³ s⁻¹ | 3.677 x 10⁻⁷ M (367.7 nM) |
This data pertains to the interaction between full-length human amylin and α-synuclein and is presented to illustrate the application of SPR for affinity determination.
This methodology demonstrates that SPR is a highly effective technique for quantifying the strength of peptide interactions. By immobilizing a target molecule of interest—such as a receptor domain, another peptide, or a lipid membrane—researchers could theoretically apply the same principles to determine the binding affinity of the Amylin (1-13) fragment, should such interactions occur.
Peptide Engineering and Design Strategies for Amylin 1 13 Research
Rational Design of Amylin (1-13) Analogues and Variants
The rational design of Amylin (1-13) analogues is a cornerstone of research into the mechanisms of amylin aggregation. By systematically modifying the peptide's sequence, scientists can probe the roles of individual amino acids in the fibrillization process.
Introduction of Specific Residue Substitutions (e.g., Proline) to Modify Amylin (1-13) Propensities
A key strategy to alter the aggregation propensity of amylin and its fragments is the introduction of specific amino acid substitutions, with proline being a notable example. acs.orgnih.gov Proline residues are known as β-sheet breakers, meaning they disrupt the formation of the β-sheet structures that are characteristic of amyloid fibrils. frontiersin.orgsci-hub.se
Studies have shown that substituting certain amino acids with proline can significantly inhibit aggregation. nih.govfrontiersin.org For instance, the synthetic amylin analogue, pramlintide, contains three proline substitutions (Ala25Pro, Ser28Pro, and Ser29Pro) which makes it soluble and non-aggregating. researchgate.netacs.org While these positions are outside the 1-13 fragment, the principle of using proline to disrupt aggregation is a key concept. Research on full-length amylin has demonstrated that proline substitutions at positions 25, 28, and 29 are crucial for preventing the formation of amyloid fibrils. nih.govresearchgate.netwikipedia.org In fact, all three proline substitutions are necessary to effectively inhibit the formation of β-sheet conformations and stabilize an α-helical structure. nih.gov
The strategic placement of proline within a peptide sequence can expose its full potential as a β-sheet breaker. frontiersin.org This approach has been explored in various amyloidogenic peptides, where proline scanning has been used to identify key regions involved in aggregation. acs.org While the 1-13 fragment of human amylin itself does not form fibrils, understanding how substitutions within this N-terminal region could influence the behavior of the full-length peptide is an area of interest. medchemexpress.combiorxiv.org
Table 1: Impact of Proline Substitutions on Amylin Aggregation
| Peptide/Variant | Proline Position(s) | Effect on Aggregation | Reference(s) |
|---|---|---|---|
| Pramlintide | 25, 28, 29 | Inhibits fibril formation | researchgate.netacs.org |
| Rat IAPP | 25, 28, 29 | Non-amyloidogenic | frontiersin.orgwikipedia.org |
| hIAPP I26P | 26 | Destabilizes β-sheet structure, no fibril formation | mdpi.com |
Design of Amylin (1-13) Peptidomimetics and Beta-Sheet Breaker Peptides as Research Tools
Building on the principles of rational design, researchers develop peptidomimetics and β-sheet breaker peptides as tools to study and inhibit amylin aggregation. mdpi.commdpi.com Peptidomimetics are molecules that mimic the structure and function of peptides but may have modified backbones or unnatural amino acids to enhance properties like stability and efficacy. frontiersin.orgnih.gov
Beta-sheet breaker peptides are designed to interfere with the self-assembly of amyloidogenic peptides. mdpi.comlmu.edu These peptides often contain residues that disrupt β-sheet formation, such as proline or other modified amino acids. mdpi.com For example, a pentapeptide, FGAΔFL, which incorporates α,β-dehydrophenylalanine (ΔF) to break β-sheets, has been shown to bind to human amylin and inhibit fibril formation. mdpi.com Another example is the use of α-aminoisobutyric acid (Aib), which contains two methyl groups and can disrupt β-sheet structures. mdpi.com
These rationally designed molecules serve as valuable research tools to probe the mechanisms of amylin aggregation and to develop potential therapeutic agents. mdpi.commdpi.com
In Silico Screening and Computational Design of Modulators for Amylin (1-13) Aggregation
Computational methods play a crucial role in the design of molecules that can modulate the aggregation of amylin. researchgate.netrsc.org In silico screening allows for the rapid evaluation of large libraries of compounds to identify potential inhibitors of amylin aggregation. nih.gov
Molecular dynamics simulations can provide insights into the conformational changes of amylin monomers and how these are affected by mutations or the presence of inhibitors. nih.govnih.gov These simulations can help to understand the stability of different peptide conformations, such as β-sheets and α-helices, and to identify regions of the peptide that are critical for aggregation. nih.gov For instance, simulations have been used to study the effect of proline substitutions on the full-length amylin monomer, revealing that multiple substitutions are required to significantly inhibit β-sheet formation. nih.gov
Structure-based inhibitor design is another powerful computational approach. biorxiv.org By using the known structure of amylin fibrils, it is possible to design small molecules or peptides that can bind to the ends of the fibrils and "cap" them, preventing further elongation. biorxiv.org This strategy has been successfully applied to design potential inhibitors of full-length hIAPP aggregation. biorxiv.org
Synthetic Methodologies and Peptide Chemistry Innovations for Amylin (1-13) Production
The chemical synthesis of peptides like Amylin (1-13) is essential for research purposes. Solid-phase peptide synthesis (SPPS) is the primary method used for producing peptides. researchgate.netrsc.org However, the synthesis of amyloidogenic peptides can be challenging due to their tendency to aggregate during the synthesis process. researchgate.net
To overcome these challenges, various innovative techniques in peptide chemistry have been developed. Microwave-enhanced SPPS has been shown to significantly reduce the time required for the synthesis of full-length human amylin. researchgate.net The use of pseudoproline dipeptides, which temporarily introduce a proline-like structure into the peptide backbone, can improve coupling efficiencies and reduce aggregation during synthesis. researchgate.netacs.org
Advances in peptide chemistry, such as the development of new ligation and cyclization methods, also contribute to the efficient production of complex peptide analogues for research. rsc.org These synthetic innovations are crucial for providing the high-quality peptides needed to advance our understanding of Amylin (1-13) and its role in disease.
Future Directions and Emerging Research Avenues for Amylin 1 13
Integration of Multi-Omics Data in Amylin (1-13) Research (e.g., structural, biophysical, cellular)
The study of Amylin (1-13) is increasingly benefiting from the integration of multi-omics data, which combines information from various biological layers to provide a holistic understanding of its function and dysfunction. nih.gov This systems biology approach is crucial for unraveling the complex mechanisms underlying amyloid-related diseases. cmbio.iojci.orgcore.ac.uk By merging data from structural analyses, biophysical assays, and cellular studies, researchers can bridge the gap between genotype and phenotype, leading to more comprehensive insights. nih.gov
Integrative approaches can involve the simultaneous analysis of transcriptomics, proteomics, metabolomics, and genomics to identify molecular signatures and pathways associated with Amylin (1-13) activity. nih.govjci.org For instance, combining data on gene expression (transcriptomics) with protein levels (proteomics) and metabolic changes (metabolomics) can reveal how Amylin (1-13) influences cellular processes and contributes to disease pathology. cmbio.iojci.org This is particularly relevant in complex conditions like type 2 diabetes and Alzheimer's disease, where multiple factors are at play. jci.org
The use of advanced computational tools and methods, such as generative adversarial networks (GANs), is emerging to effectively integrate these diverse datasets. nih.gov Such methods can help overcome challenges like data heterogeneity and small sample sizes, which are common in clinical research. jci.orgnih.gov The goal is to identify robust biomarkers, discover novel drug targets, and stratify patients for more personalized therapeutic strategies. jci.org
Table 1: Examples of Multi-Omics Data Integration in Amylin Research
| Omics Type | Data Generated | Potential Insights for Amylin (1-13) Research |
| Genomics | DNA sequence variations | Identification of genetic predispositions to amylin-related pathologies. |
| Transcriptomics | Gene expression levels (mRNA) | Understanding the cellular response to Amylin (1-13) at the transcriptional level. |
| Proteomics | Protein abundance and modifications | Identifying proteins that interact with Amylin (1-13) and downstream signaling pathways. |
| Metabolomics | Metabolite profiles | Revealing metabolic dysregulation caused by Amylin (1-13) aggregation. |
| Structural Biology | 3D structure of Amylin (1-13) and its aggregates | Elucidating the molecular basis of fibril formation and toxicity. |
Advancements in Amylin (1-13) Structural Elucidation Techniques and Methodological Innovations
High-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM) are at the forefront of these advancements. biorxiv.orgacs.orgnih.gov NMR studies have been instrumental in characterizing the transient helical structures that Amylin (1-13) can adopt, particularly at the N-terminus of the full-length peptide. uark.edunih.gov These helical conformations are thought to be important for receptor binding and may influence the initial stages of aggregation. uark.edu
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is another powerful technique that allows for the separation and characterization of different conformational states of the hIAPP monomer, including the region corresponding to Amylin (1-13). acs.org This method has provided evidence for the existence of both compact, helical-coil conformations and more extended structures. acs.org
Methodological innovations also include the use of isotope labeling in conjunction with two-dimensional infrared (2D IR) spectroscopy to study the structure of amylin with residue-level resolution. researchgate.net Furthermore, computational approaches like replica-exchange molecular dynamics (REMD) simulations are being used to complement experimental data and propose structural models of hIAPP in different environments. acs.org
Table 2: Key Techniques for Amylin (1-13) Structural Analysis
| Technique | Information Provided | Relevance to Amylin (1-13) |
| NMR Spectroscopy | High-resolution 3D structure in solution, dynamics | Characterizing transient helical structures and interactions. uark.edu |
| Cryo-Electron Microscopy | High-resolution structure of fibrillar states | Understanding the role of the N-terminal region in the context of the full fibril. biorxiv.org |
| IMS-Mass Spectrometry | Conformational states and oligomerization | Identifying different monomeric conformations and early oligomeric species. acs.org |
| 2D IR Spectroscopy | Residue-specific structural information | Probing the local environment and coupling of specific amino acid residues. researchgate.net |
| Molecular Dynamics | Simulated structural dynamics and interactions | Modeling conformational changes and binding events. acs.org |
Development of Novel In Vitro and Ex Vivo Models for Amylin (1-13) Studies
To better understand the pathological implications of amylin aggregation, researchers are developing more sophisticated in vitro and ex vivo models. These models aim to more accurately recapitulate the complex cellular environment of the pancreatic islets and other tissues affected by amyloid deposition. mdpi.com
In vitro models have evolved from simple cell-line-based assays to more complex co-culture systems and three-dimensional (3D) organoids. mdpi.comaacrjournals.org For instance, islet organoids derived from human induced pluripotent stem cells (iPSCs) offer a powerful platform to study the effects of amylin aggregation in a more physiologically relevant context, including the interactions between different islet cell types. researchgate.net These models can be used to investigate the mechanisms of cytotoxicity and to screen for potential therapeutic agents that inhibit aggregation or protect cells from its harmful effects. uzh.ch
Ex vivo models , such as precision-cut liver slices (PCLS) and tissue explants, maintain the native tissue architecture and cellular diversity, providing a valuable tool for studying the effects of amylin in a context that closely mimics the in vivo situation. mdpi.com These models have been used to investigate the inflammatory and fibrotic responses to amylin deposition. mdpi.com
The development of liver-on-a-chip (LoC) systems represents another significant advancement. mdpi.com These microphysiological systems can replicate the complex microenvironment of the liver, allowing for the study of how amylin affects this organ. mdpi.com
Table 3: Advanced Models for Amylin Research
| Model Type | Description | Advantages for Amylin (1-13) Research |
| Islet Organoids | 3D cell cultures derived from iPSCs that mimic the structure and function of pancreatic islets. researchgate.net | Allows for studying the effects of amylin on different islet cell types and their interactions. researchgate.net |
| Precision-Cut Liver Slices (PCLS) | Thin slices of liver tissue cultured ex vivo that preserve the native architecture. mdpi.com | Enables the investigation of liver-specific responses to amylin. mdpi.com |
| Liver-on-a-Chip (LoC) | Microfluidic devices that recreate the liver microenvironment. mdpi.com | Provides a dynamic and controlled system to study amylin's effects on liver pathophysiology. mdpi.com |
Unraveling Complex Interactions of Amylin (1-13) with Other Biological Macromolecules (e.g., proteins, nucleic acids)
The biological effects of Amylin (1-13) are not solely determined by its intrinsic properties but also by its interactions with a variety of other macromolecules. Understanding these interactions is crucial for elucidating its physiological roles and pathological mechanisms.
Protein Interactions: Amylin (1-13), as part of the full-length hIAPP, is known to interact with several proteins. A key interaction is with its own receptors, which are complexes of the calcitonin receptor and receptor activity-modifying proteins (RAMPs). nih.govwikipedia.orgnih.gov The N-terminal region of amylin is believed to be important for this receptor binding. uark.edu
Furthermore, amylin has been shown to interact with components of the extracellular matrix (ECM), such as collagen I. acs.orgbiorxiv.org Studies suggest that fibrillar collagen can accelerate amylin aggregation, and this interaction may play a role in the progression of type 2 diabetes by promoting β-cell death. acs.orgbiorxiv.org There is also evidence of interactions between amylin and other amyloidogenic proteins, such as amyloid-beta (Aβ), which is implicated in Alzheimer's disease. researchgate.netmdpi.com These heterocomplexes may have distinct toxic properties compared to the individual aggregates. mdpi.com
Nucleic Acid Interactions: The interaction of amylin with nucleic acids is a less explored but potentially significant area of research. While specific studies on Amylin (1-13) are limited, research on other amyloidogenic proteins suggests that interactions with RNA and DNA can influence aggregation kinetics and toxicity.
Table 4: Known and Potential Macromolecular Interactions of Amylin
| Interacting Macromolecule | Significance of Interaction |
| Amylin Receptors (Calcitonin Receptor + RAMPs) | Mediates the physiological effects of amylin, such as glycemic control. nih.govwikipedia.orgnih.gov |
| Collagen I | Accelerates amylin aggregation and may contribute to islet pathology. acs.orgbiorxiv.org |
| Amyloid-beta (Aβ) | Forms hetero-aggregates that could link type 2 diabetes and Alzheimer's disease. researchgate.netmdpi.com |
| Insulin (B600854) | Co-secreted with amylin; may modulate its aggregation. |
| Nucleic Acids (RNA/DNA) | Potential to influence aggregation and cellular responses, an emerging area of study. |
Theoretical Frameworks and Mechanistic Hypotheses for Amylin (1-13) in Amyloid-Related Research
Several theoretical frameworks and mechanistic hypotheses have been proposed to explain the role of Amylin (1-13) in the broader context of amyloid research. A central hypothesis is that while the full-length hIAPP is necessary for fibril formation, the N-terminal region, including Amylin (1-13), plays a crucial role in modulating the aggregation process and mediating interactions with cellular components.
One prominent hypothesis is the "toxic oligomer hypothesis," which posits that the primary cytotoxic species are not the mature amyloid fibrils but rather the soluble, prefibrillar oligomers. researchgate.net The Amylin (1-13) region may be involved in the initial steps of oligomerization and in the interaction of these toxic species with cell membranes. glpbio.com
Another key concept is the idea of "cross-seeding," where pre-existing aggregates of one amyloidogenic protein can accelerate the aggregation of another. uzh.ch The interaction between amylin and Aβ, potentially involving the Amylin (1-13) region, is a prime example of this and forms the basis of hypotheses linking type 2 diabetes with an increased risk of Alzheimer's disease. mdpi.com
Computational modeling and theoretical studies are increasingly being used to test these hypotheses. Molecular dynamics simulations can provide insights into the conformational landscape of the hIAPP monomer and the early events in aggregation, highlighting the role of specific regions like Amylin (1-13). acs.org These theoretical approaches, when combined with experimental data, are powerful tools for building a comprehensive understanding of amylin's role in disease.
Table 5: Major Hypotheses Involving Amylin in Amyloid Research
| Hypothesis | Core Concept | Implication for Amylin (1-13) |
| Toxic Oligomer Hypothesis | Soluble, prefibrillar oligomers are the main cytotoxic species. researchgate.net | The Amylin (1-13) region may be critical for the formation and membrane interaction of these oligomers. glpbio.com |
| Membrane Disruption Model | Amylin aggregates disrupt cell membranes, leading to cytotoxicity. pnas.org | Amylin (1-13) could be involved in the initial binding of amylin to the membrane surface. glpbio.com |
| Cross-Seeding Hypothesis | Aggregates of one amyloid protein can template the aggregation of another. uzh.ch | The interaction between amylin and Aβ may be mediated in part by the N-terminal region of amylin. mdpi.com |
| Receptor-Mediated Toxicity | Aberrant signaling through amylin receptors contributes to pathology. nih.gov | The Amylin (1-13) region is likely involved in receptor binding and could play a role in pathological signaling. |
Q & A
Q. What are the key structural features of Amylin (1-13), human, and how do they influence experimental design?
this compound (CAS: 198328-30-2) is a synthetic 13-amino acid peptide with a disulfide bridge between Cys² and Cys⁷, critical for its tertiary structure and biological activity . Researchers must account for redox conditions during synthesis to preserve this bond. Its sequence (H₂N-KCNTATCATQRLA-OH) includes residues implicated in membrane interactions and amyloidogenicity avoidance . When designing assays, ensure buffers mimic physiological pH (isolectric point: 11.66) to maintain solubility and stability.
Q. How should researchers validate the specificity of antibodies targeting Amylin (1-13) in immunoassays?
Cross-reactivity testing is essential. For example, antibodies targeting Amylin (1-13) show 100% reactivity with the human peptide but <3.5% with rodent isoforms (e.g., rat/mouse Amylin) and no cross-reactivity with CGRP, calcitonin, or insulin . Include negative controls (e.g., glucagon, somatostatin-28) and quantify reactivity using competitive ELISAs with serial dilutions of structurally similar peptides.
Q. What are best practices for synthesizing and characterizing high-purity Amylin (1-13)?
Use solid-phase peptide synthesis with Fmoc chemistry, followed by HPLC purification (>95% purity) and mass spectrometry (expected m/z: 1377.65) . Confirm disulfide bond integrity via circular dichroism or redox titration. Store lyophilized peptides at -80°C in acidic buffers (e.g., 0.1% TFA) to prevent aggregation.
Advanced Research Questions
Q. How can contradictory findings on Amylin (1-13)'s hemodynamic effects be resolved methodologically?
In vivo studies report dose-dependent pressor (low doses) and hypotensive (high doses) responses in rats . To reconcile this, standardize anesthesia protocols (e.g., urethane vs. ketamine), control for baseline MAP (90 ± 4 mmHg), and use paired statistical tests (e.g., Student’s t-test for dose comparisons). Include time-matched vehicle controls to distinguish pharmacological effects from drift .
Q. What statistical frameworks are appropriate for analyzing Amylin (1-13)'s dose-response curves?
Use nonlinear regression (e.g., FLEXIFIT) to calculate IC₅₀ values and potency ratios. For pressor/hypotensive dual effects, apply one-way ANOVA with post hoc Fisher’s PLSD to compare treatment groups. Report SEM and p-values <0.05 as significant . Raw data should be archived in appendices, with processed results in the main text to avoid clutter .
Q. How can researchers optimize in vitro assays to study Amylin (1-13)'s membrane interactions?
Employ surface plasmon resonance (SPR) or fluorescence anisotropy to quantify binding kinetics. Use lipid bilayers mimicking pancreatic β-cell membranes (e.g., phosphatidylcholine/cholesterol mixtures). Pre-incubate Amylin (1-13) in reducing buffers to test disulfide bond necessity. Include IAPP fibril-forming mutants as negative controls .
Data Reporting and Reproducibility
Q. What metadata should accompany Amylin (1-13) experimental datasets?
Document synthesis conditions (e.g., TFA/HAc salt form), storage temperature, batch-specific purity, and buffer composition. For animal studies, report strain, anesthesia protocol, and infusion rates (e.g., 12 nmol·kg⁻¹·min⁻¹ for antagonist studies) . Follow journal guidelines (e.g., Beilstein Journal) to separate raw data from analysis .
Q. How should conflicting cross-reactivity data be addressed in publications?
Disclose all tested peptides (e.g., amylin-amides, CGRP isoforms) and validate antibody lots. If discrepancies arise (e.g., 17.9% reactivity with amylin free acid vs. 0% with CGRP), perform epitope mapping via alanine scanning . Use supplementary tables to compare results across studies .
Ethical and Technical Compliance
Q. What safety protocols apply to handling synthetic Amylin (1-13)?
Use PPE in ventilated hoods; avoid inhalation or skin contact. Follow institutional biosafety guidelines for peptide waste disposal. Note that commercial Amylin (1-13) is research-grade only and not validated for clinical use .
Q. How can researchers ensure reproducibility when replicating Amylin (1-13) studies?
Publish detailed methods (e.g., agonist/antagonist doses, infusion durations) and deposit protocols in repositories like Protocols.io . Share raw data via platforms like Zenodo, adhering to FAIR principles. For in vivo work, report MAP and heart rate baselines to contextualize responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
